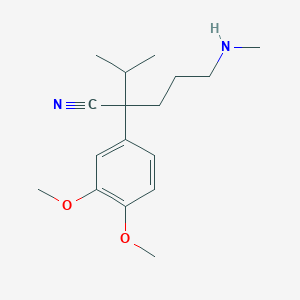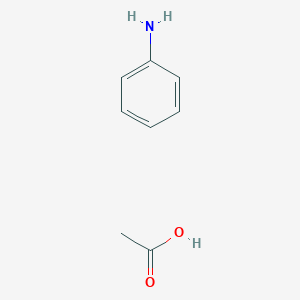
(4-(Aminomethyl)phenyl)methanol
Vue d'ensemble
Description
It is a white to off-white solid with a molecular weight of 137.18 g/mol . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-(Aminomethyl)phenyl)methanol can be synthesized through several methods:
Reduction of 4-formylbenzoic acid methyl ester: This involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime, which is then hydrogenated in the presence of a base to yield 4-aminomethylbenzoic acid.
Hydrogenation of 4-hydroxymethylbenzonitrile: This method uses Raney nickel as a catalyst and hydrogen in methanol with ammonia for 20 hours.
Industrial Production Methods: Industrial production methods typically involve large-scale hydrogenation processes using catalysts like Raney nickel under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Aminomethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-aminomethylbenzoic acid.
Reduction: 4-aminomethylbenzylamine.
Substitution: Various substituted benzyl alcohols or amines.
Applications De Recherche Scientifique
(4-(Aminomethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (4-(Aminomethyl)phenyl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors due to its amino and hydroxyl functional groups.
Comparaison Avec Des Composés Similaires
(4-(Aminomethyl)phenyl)methanol can be compared with other similar compounds:
4-Aminobenzyl alcohol: Similar structure but lacks the methanol group.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-Aminophenethyl alcohol: Has an ethyl group instead of a methanol group.
Uniqueness: The presence of both amino and hydroxyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications .
Propriétés
IUPAC Name |
[4-(aminomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOUKOAUAFESMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424654 | |
| Record name | [4-(Aminomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39895-56-2 | |
| Record name | [4-(Aminomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(aminomethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-(Aminomethyl)phenyl)methanol interact with uPA, and what are the downstream effects of this interaction?
A1: this compound (AMPM) acts as a reversible inhibitor of uPA by binding to the enzyme's active site, specifically the S1 pocket []. This binding prevents uPA from performing its role in breaking down plasminogen into plasmin, a key process involved in tissue remodeling, cell migration, and matrix degradation. By inhibiting uPA, AMPM could potentially interfere with these processes, making it of interest for further research in areas like cancer metastasis and tumor growth [].
Q2: How does the inhibitory activity of this compound compare to similar compounds, and what structural features might explain these differences?
A2: Research has shown that this compound (AMPM) exhibits a weaker inhibitory effect on uPA compared to a structurally similar compound, 4-(aminomethyl)benzoic acid (AMBA) []. While both molecules bind to the S1 pocket of uPA, AMBA demonstrates a significantly lower inhibitory constant (Ki) value, indicating a stronger binding affinity []. The presence of a carboxylic acid group in AMBA, compared to the methanol group in AMPM, could contribute to additional interactions with the uPA active site, leading to the observed difference in inhibitory potency [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)









